Cas no 321848-65-1 ((r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole)

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by its brominated aromatic ring and isopropyl substituent. This compound serves as a versatile intermediate in asymmetric synthesis and catalysis, particularly in enantioselective transformations. The presence of the bromine atom enhances its reactivity for cross-coupling reactions, while the stereocenter at the 4-position makes it valuable for constructing optically active molecules. Its rigid oxazoline framework contributes to stability and selectivity in metal-ligand complexes. This product is suitable for applications in pharmaceutical research, agrochemical development, and materials science, where precise stereochemical control is critical. Handling should adhere to standard safety protocols for brominated organics.
(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole structure
321848-65-1 structure
Product Name:(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole
CAS No:321848-65-1
MF:C12H14BrNO
MW:268.149662494659
CID:916769
PubChem ID:57377187
Update Time:2025-11-01

(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole Chemical and Physical Properties

Names and Identifiers

    • (4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
    • (r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole
    • (4R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydro-1,3-oxazole
    • 321848-65-1
    • F72999
    • BS-50843
    • (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
    • DTXSID90725356
    • Inchi: 1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m0/s1
    • InChI Key: HVCLJUVMOVVZBS-NSHDSACASA-N
    • SMILES: BrC1C=CC=CC=1C1=N[C@@H](CO1)C(C)C

Computed Properties

  • Exact Mass: 267.02600
  • Monoisotopic Mass: 267.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59000
  • LogP: 2.68610

(r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole Pricemore >>

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Additional information on (r)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Comprehensive Overview of (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole (CAS No. 321848-65-1)

(R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole, with the CAS number 321848-65-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated phenyl group and an isopropyl substituent, both attached to a 4,5-dihydrooxazole core. The chiral center at the 2-position imparts enantiomeric specificity, making it a valuable candidate for various applications in drug discovery and development.

The synthesis of (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole has been extensively studied due to its potential as a building block in the synthesis of more complex molecules. Recent advancements in asymmetric synthesis have enabled the efficient and scalable production of this compound with high enantiomeric purity. Techniques such as asymmetric catalysis and chiral auxiliaries have been employed to achieve this goal, ensuring that the desired enantiomer can be produced reliably and cost-effectively.

In the context of medicinal chemistry, (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole has shown promise as a lead compound for the development of novel therapeutic agents. Its brominated phenyl group can serve as a bioisostere for other functional groups, potentially enhancing the pharmacological properties of the final drug product. Additionally, the isopropyl substituent can influence the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.

Recent studies have explored the biological activities of (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole. For instance, it has been evaluated for its potential as an inhibitor of specific enzymes involved in various disease pathways. One notable application is its use as a potent inhibitor of protein kinases, which are key targets in cancer therapy. The compound's ability to selectively inhibit these enzymes without affecting other cellular processes makes it an attractive candidate for further development.

Beyond its role as an enzyme inhibitor, (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The mechanism by which it exerts these effects is still under investigation but is believed to involve modulation of signaling pathways involved in inflammation.

The pharmacokinetic properties of (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole have also been studied to assess its suitability for clinical applications. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is moderate to high, and it shows good tissue distribution and low toxicity in preclinical models. These properties make it a promising candidate for further preclinical and clinical evaluation.

In terms of safety and toxicity, extensive studies have been conducted to ensure that (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole meets regulatory standards for drug development. In vitro cytotoxicity assays have shown that it has minimal cytotoxic effects on normal cells at therapeutic concentrations. Additionally, animal studies have not revealed any significant adverse effects at doses relevant to therapeutic use.

The future prospects for (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole are promising. Ongoing research aims to optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical testing and into clinical trials.

In conclusion, (R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole (CAS No. 321848-65-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing drug discovery and improving patient outcomes.

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